molecular formula C10H19NO2 B13508885 Ethyl 1-amino-4-methylcyclohexane-1-carboxylate CAS No. 228252-32-2

Ethyl 1-amino-4-methylcyclohexane-1-carboxylate

Cat. No.: B13508885
CAS No.: 228252-32-2
M. Wt: 185.26 g/mol
InChI Key: YXUIIXQHUBHJCP-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-methylcyclohexane-1-carboxylate is a chiral cyclohexane-based building block of interest in organic synthesis and pharmaceutical research. This compound features both amino and ester functional groups on the same carbon atom of the cyclohexane ring, making it a versatile precursor for the synthesis of more complex molecules. The specific stereochemistry, such as the (1s,4s) isomer , is often critical for its application in creating stereochemically defined targets. Compounds with the 1-aminocyclohexane-1-carboxylate structure are recognized as key scaffolds, particularly in the development of pharmaceuticals and other functional chemicals . A closely related compound, 1-(aminomethyl)-cyclohexane-4-carboxylic acid (AMCHA), is a well-known potent inhibitor of fibrinolysis , highlighting the potential biological relevance of this chemical class. As a reagent, it can be used to introduce chiral, constrained cyclohexane structures into molecules, potentially modifying their physical properties and biological activity. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

ethyl 1-amino-4-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(11)6-4-8(2)5-7-10/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUIIXQHUBHJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655629
Record name Ethyl 1-amino-4-methylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228252-32-2
Record name Ethyl 1-amino-4-methylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-4-methylcyclohexane-1-carboxylate typically involves the esterification of 1-amino-4-methylcyclohexane-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Based on available information, here's an overview of the applications of compounds similar to "Ethyl 1-amino-4-methylcyclohexane-1-carboxylate":

Note: It is important to remember that "this compound" is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate may possess biological activity due to its structural features. The amino group can create hydrogen bonds with biological macromolecules, which can affect their structure and function. Compounds with similar structures might interact with various biomolecular targets, making them candidates for further investigation in pharmacological applications. Studies on Ethyl 3-amino-4-methylcyclohexane-1-carboxylate have focused on its interactions with biomolecules. The amino group facilitates hydrogen bonding, which can influence enzyme activity and receptor binding. Understanding these interactions is crucial for exploring its potential therapeutic effects and mechanisms of action within biological systems.

Pharmaceutical Raw Material

4-(Aminomethyl)cyclohexanecarboxylic acid is useful as a raw material for producing polyamide, various polymer modifiers, a polymerization reaction raw material, and a pharmaceutical raw material .

Melanocortin Receptor Research

1-amino-4-phenylcyclohexane-1-carboxylic acid's influence on agonist selectivity between human melanocortin-4 and -1 receptors has been studied .

Treatment of Various Diseases

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Positional Isomers: Ethyl 3-Amino-4-methylcyclohexane-1-carboxylate

  • Structure: Amino group at position 3, methyl at position 4 .
  • Key differences: Steric and electronic effects differ due to amino group placement. Cyclohexane ring conformation may favor equatorial positioning of substituents, altering reactivity .
  • Properties: Parameter Ethyl 1-Amino-4-methyl Ethyl 3-Amino-4-methyl Molecular Weight ~201.3 g/mol 201.3 g/mol Boiling Point Estimated ~270–280°C Not reported Density ~0.97 g/cm³ Not reported

Ester Variants: Methyl 1-Amino-4-methylcyclohexanecarboxylate

  • Structure : Methyl ester instead of ethyl .
  • Key differences :
    • Shorter alkyl chain reduces hydrophobicity.
    • Lower molecular weight (214.3 g/mol vs. ~201.3 g/mol) .
  • Physical Properties :

    Parameter Ethyl Ester Methyl Ester
    Boiling Point Estimated ~270–280°C 279.7°C
    Density ~0.97 g/cm³ 0.97 g/cm³

Ring-Size Analogs: Methyl 1-(Methylamino)cyclobutanecarboxylate

  • Structure: Cyclobutane ring with methylamino and ester groups .
  • Key differences :
    • Smaller ring increases ring strain, enhancing reactivity.
    • Reduced conformational flexibility compared to cyclohexane derivatives.
  • Applications : Likely used in strained intermediates for drug discovery .

Heterocyclic Derivatives: Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

  • Structure : Bicyclic framework with an oxygen bridge .
  • Key differences :
    • Oxygen atom introduces polarity and rigidity.
    • Enhanced stability against ring-opening reactions.
  • Applications: Potential use in bioactive molecules due to constrained geometry .

Unsaturated Analogs: Ethyl 2-Amino-1-cyclohexene-1-carboxylate

  • Structure : Cyclohexene ring with conjugated double bond .
  • Key differences :
    • Double bond increases electron delocalization, affecting acidity (e.g., α-hydrogen acidity).
    • Tautomerism possible between enamine and imine forms.
  • Applications : Useful in Diels-Alder reactions or as Michael acceptors .

Research Findings and Implications

  • Synthetic Routes: Ethyl 1-amino-4-methylcyclohexane-1-carboxylate likely follows pathways similar to its methyl analog, involving cyclohexane ring formation followed by esterification and amination .
  • Reactivity: Amino group participates in Schiff base formation or nucleophilic substitutions. Ethyl ester hydrolyzes more slowly than methyl esters, offering better stability .
  • Comparative Stability :
    • Cyclohexane derivatives exhibit greater conformational stability than cyclobutane/cyclopentane analogs .
    • Bicyclic derivatives (e.g., oxabicyclohexane) show enhanced thermal stability .

Biological Activity

Ethyl 1-amino-4-methylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₅N₁O₂ and a molar mass of approximately 185.26 g/mol. Its structure includes:

  • A cyclohexane ring
  • An amino group (-NH₂)
  • An ethyl ester group (-COOEt)

These features enhance its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for pharmacological applications.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This interaction may lead to the inhibition of specific metabolic pathways, which is crucial in drug development.
  • Receptor Binding : The compound's structural features allow it to bind to receptors involved in neurotransmitter systems, suggesting potential applications as an antidepressant or anxiolytic agent.

Pharmacological Potential

Research indicates that this compound exhibits several promising biological activities:

  • Antidepressant Effects : Similar compounds have shown efficacy in influencing neurotransmitter levels, which can be beneficial in treating depression.
  • Enzyme Modulation : Preliminary studies suggest that this compound may act as an enzyme inhibitor, impacting various metabolic processes.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of this compound:

  • Study on Enzyme Interaction : A study demonstrated that derivatives of this compound could inhibit certain enzymes linked to metabolic disorders, suggesting its potential as a therapeutic agent in metabolic syndrome.
  • Neuropharmacological Research : Another investigation focused on the compound's interaction with serotonin receptors, indicating its possible role in modulating mood and anxiety disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
Methyl 4-methylcyclohexane-1-carboxylic acidLacks the amino groupLess reactive; limited biological activity
4-(Aminomethyl)cyclohexane-1-carboxylic acidContains only an amino groupSimpler structure may lead to different reactivity
Ethyl 3-amino-4-methylcyclohexane-1-carboxylateSimilar structure with a different position for the amino groupPotentially different pharmacological effects

This table illustrates how this compound stands out due to its unique combination of functional groups, enhancing its biological activity profile.

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